Home > Products > Screening Compounds P101663 > N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide - 2034325-84-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-2955466
CAS Number: 2034325-84-1
Molecular Formula: C11H12N8O2
Molecular Weight: 288.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a potent inhibitor of the c-MET receptor tyrosine kinase, initially developed as a potential anti-cancer drug. [] While exhibiting promising activity, SGX523 demonstrated species-dependent toxicity, notably renal complications in humans attributed to crystal deposits. [] Further investigation revealed that SGX523 undergoes species-specific metabolism, primarily by aldehyde oxidase (AO) in monkeys and humans. [] This metabolic pathway leads to the formation of a metabolite, M11, with significantly lower solubility, potentially explaining the observed renal issues. []

Relevance: Although SGX523 differs significantly in overall structure from N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, the shared presence of the [, , ]triazolo[4,3-b]pyridazine core highlights a structural link. This connection suggests potential shared chemical properties or reactivity patterns. Moreover, the study of SGX523 emphasizes the importance of understanding metabolic pathways and species-specific differences in drug development, a crucial consideration for any compound containing the [, , ]triazolo[4,3-b]pyridazine moiety, including N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a key metabolite of SGX523, formed through the action of aldehyde oxidase, primarily in monkeys and humans. [] This metabolite exhibits significantly reduced solubility compared to the parent compound, SGX523. [] The formation and accumulation of M11 are implicated in the renal toxicity observed in clinical trials of SGX523. [] This case highlights the importance of considering metabolic products and their physicochemical properties during drug development.

Relevance: While not structurally identical to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, M11 shares the crucial [, , ]triazolo[4,3-b]pyridazine core structure. The identification of M11 as a significantly less soluble metabolite of SGX523 emphasizes the need to assess the metabolic fate of any compound containing this core structure, including N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. Understanding potential metabolic transformations of this core is essential for predicting potential toxicity and interpreting biological activity.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Designed as a potential improvement upon Compound 1, Compound 2 aimed to reduce bioactivation by introducing a metabolic soft spot in the form of a naphthyridine ring alkoxy substituent. [] While the primary metabolic transformation did shift towards this introduced group, Compound 2 still exhibited glutathione conjugation of the isothiazole ring, albeit at a reduced rate. [] Covalent binding to proteins was also observed, indicating continued bioactivation. []

Relevance: Both Compound 2 and N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide belong to the same chemical series characterized by the presence of the [, , ]triazolo[4,3-b]pyridazine system. [] While Compound 2 retains the potentially liable isothiazole ring, its development and subsequent metabolic profiling provide valuable insights. The observation that introducing a metabolic soft spot did not entirely eliminate the bioactivation of the isothiazole highlights the persistent challenge of mitigating metabolic liabilities. This information is crucial when considering the development of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, underlining the need for thorough metabolic profiling and potential structural modifications to address potential toxicity concerns.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: These compounds, synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)aniline, were investigated for their antimicrobial activity. [] Preliminary evaluations demonstrated good to moderate activity against various microorganisms, indicating their potential as lead compounds for antimicrobial drug development.

Relevance: This group of compounds exhibits a direct structural link to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, sharing the central [, , ]triazolo[4,3-b]pyridazine moiety. [] The difference lies in the substitution pattern on this core. While N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a methoxy group at the 6-position and a substituted methyl group at the 3-position, these derivatives have a methyl group at the 6-position and a substituted phenyl ring at the 3-position. Despite these differences, the shared core structure suggests that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide might exhibit antimicrobial properties, prompting further investigation into this possibility.

3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine Derivatives

Compound Description: This series of compounds, synthesized from substituted triazoles, was designed and synthesized as potential antibacterial agents. [] Their structures incorporate a triazolothiadiazine ring system, reflecting a focus on exploring heterocyclic frameworks for antibacterial activity.

Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, these derivatives highlight the broader research context of utilizing heterocyclic systems, particularly those incorporating triazole rings, for developing antimicrobial agents. [] This connection suggests a potential application for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in the field of antimicrobial research, considering its own triazole-containing structure.

Overview

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structure and potential biological activities. This compound incorporates a methoxy-substituted triazolo-pyridazine core and a carboxamide functionality, making it of significant interest in medicinal chemistry. The presence of the triazole and pyridazine rings enhances its structural diversity, which may contribute to its pharmacological properties.

Source

The compound is synthesized through various methods that involve multi-step procedures. It has been studied for its potential applications in drug development due to its unique structural features and biological activity.

Classification

This compound belongs to the class of organic compounds known as heterocycles, specifically those containing triazole and pyridazine rings. It is categorized under organoheterocyclic compounds and may exhibit properties relevant to pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:

  1. Formation of Triazole Ring: A precursor containing an azide or hydrazine may be reacted with an appropriate carbonyl compound to form the triazole ring.
  2. Pyridazine Core Construction: The formation of the pyridazine moiety can involve cyclization reactions that utilize diazines or similar compounds.
  3. Carboxamide Functionalization: The final step often includes the introduction of the carboxamide group via acylation reactions.

Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is C13H12N6O2C_{13}H_{12}N_{6}O_{2} with a molecular weight of approximately 284.279 g/mol.

Data

The compound's structural features include:

  • Triazole Ring: Contributes to its potential biological activity.
  • Methoxy Group: Enhances solubility and bioavailability.
  • Carboxamide Group: May play a role in interaction with biological targets.
Chemical Reactions Analysis

Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions typical for compounds containing triazole and pyridazine functionalities:

  1. Nucleophilic Substitution: The carboxamide group can participate in nucleophilic attacks.
  2. Cyclization: Under certain conditions, it may undergo further cyclization reactions to form more complex structures.
  3. Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions.

These reactions are critical for exploring the compound's reactivity and potential derivatives.

Mechanism of Action

Process

The mechanism of action for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors.

Data from preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity: Due to its structural characteristics.
  • Antiparasitic Properties: Particularly against certain protozoan infections.

Understanding these mechanisms requires further pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not widely reported for this compound due to its relatively recent exploration in research contexts, it is essential to analyze:

  • Solubility: Likely influenced by the methoxy group.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in nucleophilic substitutions and other organic transformations.

Relevant data regarding these properties can help predict behavior in biological systems.

Applications

Scientific Uses

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting infectious diseases or cancers.
  • Research Studies: In pharmacology and biochemistry to understand its interactions with biological systems.

This compound exemplifies how modifications in heterocyclic structures can lead to novel therapeutic agents with diverse applications in science and medicine. Further research is warranted to fully explore its capabilities and therapeutic potential.

Properties

CAS Number

2034325-84-1

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyltriazole-4-carboxamide

Molecular Formula

C11H12N8O2

Molecular Weight

288.271

InChI

InChI=1S/C11H12N8O2/c1-18-6-7(13-17-18)11(20)12-5-9-15-14-8-3-4-10(21-2)16-19(8)9/h3-4,6H,5H2,1-2H3,(H,12,20)

InChI Key

IGCJNOCHBWCCNC-UHFFFAOYSA-N

SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.